3,5-Dichloro-2-phenylpyridine 3,5-Dichloro-2-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 10469-01-9
VCID: VC11700424
InChI: InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl
Molecular Formula: C11H7Cl2N
Molecular Weight: 224.08 g/mol

3,5-Dichloro-2-phenylpyridine

CAS No.: 10469-01-9

Cat. No.: VC11700424

Molecular Formula: C11H7Cl2N

Molecular Weight: 224.08 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-2-phenylpyridine - 10469-01-9

Specification

CAS No. 10469-01-9
Molecular Formula C11H7Cl2N
Molecular Weight 224.08 g/mol
IUPAC Name 3,5-dichloro-2-phenylpyridine
Standard InChI InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H
Standard InChI Key HDCNRVTWNWYTII-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with chlorine atoms at the 3- and 5-positions and a phenyl group at the 2-position. This arrangement creates significant electronic asymmetry, influencing its reactivity in cross-coupling reactions . The IUPAC name, 3,5-dichloro-2-phenylpyridine, reflects this substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₇Cl₂N
Molecular Weight224.08 g/mol
SMILESC1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl
InChIKeyHDCNRVTWNWYTII-UHFFFAOYSA-N

The electron-withdrawing chlorine atoms enhance the pyridine ring’s electrophilicity, particularly at the 2-position, facilitating nucleophilic aromatic substitution .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • ¹H-NMR (CDCl₃): Signals at δ 8.55 (d, J = 2.1 Hz, 1H) and 7.77 (d, J = 2.1 Hz, 1H) correspond to pyridine protons, while phenyl group resonances appear at δ 7.70–7.33 .

  • ¹³C-NMR (CDCl₃): Peaks at δ 154.7 (C-2), 146.5 (C-6), and 137.4 (C-4) confirm the pyridine backbone .

  • IR (KBr): Absorptions at 1616 cm⁻¹ (C=N stretch) and 1565 cm⁻¹ (aromatic C=C) validate the aromatic system .

These spectral data align with computational predictions from PubChem , ensuring structural fidelity.

Synthetic Methodologies

Ligand-Free Suzuki-Miyaura Coupling

A breakthrough synthesis involves palladium acetate-catalyzed coupling of 2,3,5-trichloropyridine with arylboronic acids in aqueous dimethylformamide (DMF) . Optimized conditions (60°C, 12 hours) yield 3,5-dichloro-2-arylpyridines with up to 89% efficiency :

Reaction Time (h)468101214
Yield (%)556179858987

Key advantages include:

  • Ligand-free conditions: Eliminates costly phosphine ligands .

  • Aqueous cosolvent system: Reduces environmental impact .

  • Regioselectivity: Exclusive 2-position arylation due to enhanced electrophilicity from adjacent chlorines .

Substrate Scope and Limitations

Emerging Applications

Pharmaceutical Intermediate

The dichloropyridine scaffold is prevalent in bioactive molecules. For example, analogous structures show herbicidal activity by inhibiting acetolactate synthase . While 3,5-dichloro-2-phenylpyridine’s specific biological targets are under investigation, its structural similarity to known agrochemicals underscores its potential .

Materials Science

The compound’s rigid aromatic framework and halogen substituents make it a candidate for:

  • Liquid crystals: Chlorine atoms enhance polarizability and mesophase stability.

  • Metal-organic frameworks (MOFs): Pyridine moieties can coordinate to metal nodes, enabling porous material design.

Future Directions

Current research priorities include:

  • Biological profiling: Screening for antimicrobial, anticancer, and enzyme-inhibitory activities .

  • Process optimization: Developing continuous-flow reactors to scale up synthesis.

  • Derivatization studies: Introducing sulfonyl, amino, or alkoxy groups to modulate electronic properties.

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